molecular formula C17H15N3O4 B2819396 2-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 872868-43-4

2-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2819396
CAS RN: 872868-43-4
M. Wt: 325.324
InChI Key: YWFHJBPEBJAJRK-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, commonly known as MOB, is a chemical compound that has been widely studied for its potential applications in scientific research. MOB is a derivative of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Mechanism of Action

Biochemical Pathways

It’s possible that the compound could influence a variety of pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular structure suggests that it may be well-absorbed due to the presence of methoxy groups, which can enhance lipophilicity and thus cellular uptake. These are only predictions and actual bioavailability may vary .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the pathways they are involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets .

properties

IUPAC Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15-16(20-24-19-15)18-17(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHJBPEBJAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

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